molecular formula C24H23N3O2S B11667241 N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide

Cat. No.: B11667241
M. Wt: 417.5 g/mol
InChI Key: XFYSKELCNWBEKF-UHFFFAOYSA-N
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Description

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, a naphthalene moiety, and a tert-butylphenoxy group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving sulfur and nitrogen sources.

    Attachment of the Naphthalene Moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the naphthalene group to the thiadiazole ring.

    Introduction of the tert-Butylphenoxy Group: This can be done through etherification reactions, where the phenol derivative reacts with tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy and naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA Intercalation: The naphthalene moiety may intercalate into DNA, affecting its replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide
  • N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide

Uniqueness

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide stands out due to its combination of a thiadiazole ring, naphthalene moiety, and tert-butylphenoxy group

Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

InChI

InChI=1S/C24H23N3O2S/c1-24(2,3)19-10-12-20(13-11-19)29-15-21-26-27-23(30-21)25-22(28)18-9-8-16-6-4-5-7-17(16)14-18/h4-14H,15H2,1-3H3,(H,25,27,28)

InChI Key

XFYSKELCNWBEKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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